1-(tert-Butyldimethylsilyloxy)-2-propanone
Overview
Description
1-(tert-Butyldimethylsilyloxy)-2-propanone is also known as 1-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}acetone. Its enthalpy of vaporization at boiling point has been reported.
Scientific Research Applications
Synthesis of Organic Compounds
1-(tert-Butyldimethylsilyloxy)-2-propanone is involved in the synthesis of various organic compounds. For instance, it is used in the synthesis of 3,3-Dialkoxy-2-trialkylsiloxypropenes, where silylation of 1,1-dialkoxy-2-propanones leads to 2-trialkylsiloxypropenal acetals (Keiko et al., 2003). Another example is its role in creating Ethyl 1-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-5-[(2′S)-tetrahydropyran-2-yloxy]-d-glycero-α-d-manno-heptofuronate, a product of the Henry reaction (Soengas et al., 2008).
Chemiluminescence Studies
This compound plays a role in chemiluminescence research. Thermally stable 1,2-dioxetanes bearing tert-butyldimethylsilyloxyaryl groups have been prepared, and their reaction with fluoride ion generates chemiluminescence (Schaap et al., 1987).
Investigations into Alkylidene Carbene Reactions
It is used in studies involving alkylidene carbenes. The carbene generated from 1,4-di(tert-butyldimethylsilyloxy)-3-benzyloxy-butane-2-one was investigated for its insertion reaction into the benzylic position (Hobley et al., 2003).
Surface Chemistry and Catalysis
The compound is significant in surface chemistry, such as in the study of the thermal chemistry of related compounds on metal surfaces and their conversion pathways (Zhao et al., 2010).
Effects on Molecular Organization
Its derivatives have been studied for their effects on the molecular organization of water, an area crucial for understanding hydrophobic and hydrophilic interactions (Miki et al., 2005).
Mechanism of Action
Target of Action
It is known that this compound is a versatile reagent commonly used in synthetic glycobiology . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .
Mode of Action
The mode of action of 1-(tert-Butyldimethylsilyloxy)-2-propanone involves its interaction with its targets through nucleophilic substitution, hydrolysis, and silicon etherification reactions . This compound is used as an important reagent in the total synthesis of various bioactive compounds .
Biochemical Pathways
It is involved in the preparation of key intermediates in the synthesis of various compounds .
Pharmacokinetics
The tert-butyldimethylsilyloxy group is known to be more hydrolytically stable compared to trimethylsilyl ethers, which may influence its bioavailability .
Result of Action
The result of the action of this compound is the production of various bioactive compounds. For instance, it has been used as a reagent in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with its targets is catalyzed by DMF (Dimethylformamide) . Furthermore, the tert-butyldimethylsilyloxy group is stable to aqueous base but may be converted back to the alcohols under acidic conditions .
Biochemical Analysis
Biochemical Properties
1-(tert-Butyldimethylsilyloxy)-2-propanone plays a significant role in biochemical reactions, particularly in the protection of hydroxyl groups during synthesis. It interacts with various enzymes and proteins, facilitating the formation of stable intermediates. The compound’s interaction with enzymes such as silyltransferases helps in the selective protection and deprotection of functional groups, enhancing the efficiency of biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. The compound’s ability to protect hydroxyl groups ensures the stability of intermediates, thereby affecting cellular metabolism. Studies have shown that it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a silylating agent, forming stable silyl ethers with hydroxyl groups. This interaction prevents unwanted side reactions and enhances the selectivity of biochemical processes. The compound also influences enzyme activity by inhibiting or activating specific enzymes, leading to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that it maintains its protective properties over extended periods, ensuring consistent results in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects hydroxyl groups without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions. Threshold effects have been observed, indicating the importance of optimizing dosage to achieve desired outcomes without compromising safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux. It affects the levels of metabolites by protecting hydroxyl groups, thereby influencing the overall metabolic balance. The compound’s role in these pathways highlights its importance in biochemical research and applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation, enhancing its effectiveness in biochemical processes. The compound’s distribution is crucial for its role in protecting hydroxyl groups and modulating cellular functions .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its protective effects. Targeting signals and post-translational modifications direct the compound to organelles such as the endoplasmic reticulum and mitochondria. This localization is essential for its activity, ensuring that it interacts with the appropriate biomolecules to achieve desired outcomes .
Properties
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxypropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYDYTSJUGPFLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399591 | |
Record name | 1-(tert-Butyldimethylsilyloxy)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74685-00-0 | |
Record name | 1-(tert-Butyldimethylsilyloxy)-2-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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